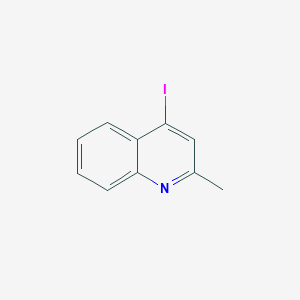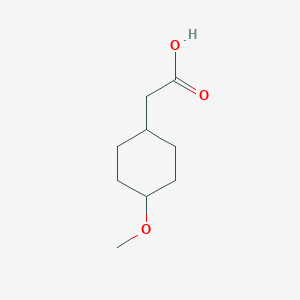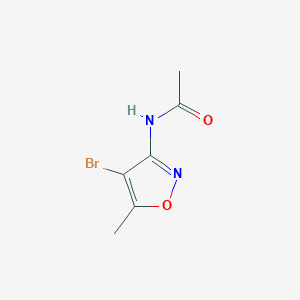
4-Iodo-2-methylquinoline
Descripción general
Descripción
4-Iodo-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science
Mecanismo De Acción
Target of Action
4-Iodo-2-methylquinoline is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . The primary targets of quinoline derivatives are often metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . These ions are involved in various biological processes, and their interaction with quinoline derivatives can influence these processes.
Mode of Action
Quinoline derivatives are known to form covalent complexes with metal ions . This interaction can lead to changes in the biochemical processes involving these ions.
Pharmacokinetics
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of quinoline derivatives, is known for its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagents used in the process . These properties could potentially influence the ADME properties of this compound.
Result of Action
2-methylquinoline and its derivatives have shown substantial biological activities , suggesting that this compound could also have significant biological effects.
Action Environment
The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of quinoline derivatives, is known for its mild and functional group tolerant reaction conditions . These conditions could potentially influence the action, efficacy, and stability of this compound in different environments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-methylquinoline can be achieved through various methods. One common approach involves the iodination of 2-methylquinoline. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under reflux conditions to ensure complete iodination.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more scalable and efficient methods. For instance, the use of microwave irradiation or ionic liquids as solvents can enhance reaction rates and yields. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodo-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents or organolithium compounds.
Oxidation and Reduction Reactions: The methyl group at the 2-position can be oxidized to form a carboxylic acid or reduced to form an ethyl group. These reactions typically require strong oxidizing or reducing agents, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents, organolithium compounds)
Oxidation: Strong oxidizing agents (e.g., potassium permanganate, chromium trioxide)
Reduction: Strong reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Coupling Reactions: Palladium catalysts, boronic acids
Major Products Formed:
- Substituted quinolines
- Carboxylic acids
- Ethyl-substituted quinolines
- Biaryl compounds
Aplicaciones Científicas De Investigación
4-Iodo-2-methylquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Quinoline derivatives, including this compound, are studied for their potential biological activities, such as antimicrobial, antimalarial, and anticancer properties
Medicine: The compound is investigated for its potential use in drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other materials.
Comparación Con Compuestos Similares
2-Methylquinoline: Lacks the iodine atom, resulting in different reactivity and applications.
4-Iodoquinoline:
4-Bromo-2-methylquinoline: Similar structure but with a bromine atom instead of iodine, leading to different reactivity in substitution and coupling reactions.
Uniqueness: 4-Iodo-2-methylquinoline is unique due to the combined presence of the iodine atom and methyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering a balance of reactivity and stability that is not found in its analogues.
Propiedades
IUPAC Name |
4-iodo-2-methylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTOUWVZVGPKOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![beta-D-Glucopyranoside, ethyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4,6-O-[(R)-phenylmethylene]-1-thio-](/img/structure/B3318322.png)

![4-Chlorothieno[2,3-b]pyridin-6(7H)-one](/img/structure/B3318336.png)
